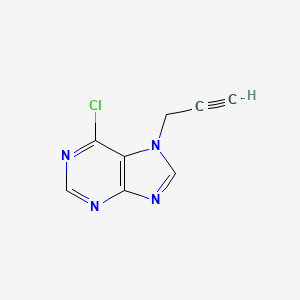
chloromethanesulfonylcyclopropane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Typically, the description of a chemical compound includes its molecular formula, molecular weight, and structural formula. It may also include its appearance (color, state of matter), odor, and other observable properties .
Synthesis Analysis
This involves understanding the methods used to synthesize the compound. It includes the reactants used, the conditions required (temperature, pressure, catalysts), and the mechanism of the reaction .Molecular Structure Analysis
The molecular structure can be analyzed using various spectroscopic techniques like X-ray crystallography, NMR, IR spectroscopy, etc .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes understanding the reagents and conditions required for the reaction, the mechanism of the reaction, and the products formed .Physical And Chemical Properties Analysis
This involves studying the physical properties (melting point, boiling point, density, etc.) and chemical properties (reactivity, stability, etc.) of the compound .Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of chloromethanesulfonylcyclopropane can be achieved through a multi-step process involving the reaction of several starting materials.", "Starting Materials": [ "Cyclopropane", "Chloromethane", "Sulfonyl chloride", "Triethylamine", "Diethyl ether", "Sodium bicarbonate", "Water" ], "Reaction": [ "Step 1: Cyclopropane is reacted with chloromethane in the presence of triethylamine and diethyl ether to form chloromethylcyclopropane.", "Step 2: Chloromethylcyclopropane is then reacted with sulfonyl chloride in the presence of triethylamine and diethyl ether to form chloromethanesulfonylcyclopropane.", "Step 3: The reaction mixture is then washed with a solution of sodium bicarbonate and water to remove any impurities.", "Step 4: The final product, chloromethanesulfonylcyclopropane, is isolated and purified through standard laboratory techniques such as distillation or chromatography." ] } | |
Numéro CAS |
2680532-88-9 |
Nom du produit |
chloromethanesulfonylcyclopropane |
Formule moléculaire |
C4H7ClO2S |
Poids moléculaire |
154.6 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



